![molecular formula C10H11N3O2 B2918286 1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile CAS No. 380344-28-5](/img/structure/B2918286.png)
1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile
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Description
1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile (referred to as “1,3-dioxo-pyrimido[1,6-a]azepine-4-carbonitrile” or “DPCN” for short) is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound is a member of the pyrimido[1,6-a]azepine-4-carbonitrile family, which is a class of compounds that have been used extensively in the field of organic synthesis. DPCN has been found to possess a variety of properties, including a high solubility in water and a low melting point, making it a useful compound for a variety of applications.
Scientific Research Applications
- Anticancer Properties : Researchers have explored the compound’s ability to inhibit cancer cell growth. Its unique structure may offer novel pathways for developing targeted anticancer drugs .
- Anti-inflammatory Effects : Investigations suggest that this compound exhibits anti-inflammatory activity, making it a candidate for drug development in inflammatory diseases .
- Organic Semiconductors : The pyrimidoazepine core can serve as a building block for organic semiconductors. These materials find applications in flexible electronics, organic photovoltaics, and light-emitting devices .
- Pesticide Development : Researchers have explored the potential of pyrimidoazepine derivatives as novel pesticides. Their mode of action and selectivity against pests make them interesting candidates for crop protection .
- Fluorescent Probes : The compound’s fluorescence properties have attracted attention. It could be used as a fluorescent probe in biological imaging or as a sensor for detecting specific molecules .
- Ligand Design : The pyrimidoazepine scaffold can act as a ligand in coordination chemistry. Researchers investigate its ability to form stable complexes with transition metals, potentially leading to catalytic applications .
- Quantum Chemical Studies : Computational simulations explore the electronic structure, reactivity, and thermodynamics of this compound. Insights gained from such studies aid in understanding its behavior and predicting its properties .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Agricultural Chemistry
Photophysics and Optoelectronics
Coordination Chemistry and Metal Complexes
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-6-7-8-4-2-1-3-5-13(8)10(15)12-9(7)14/h1-5H2,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPPRFOEQWKOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)NC(=O)N2CC1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile |
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